N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(2-Methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyridazine core substituted with a thiophene ring at position 6 and a 2-methoxyphenyl group appended to the piperidine nitrogen. This compound belongs to a broader class of piperidine-based molecules known for their structural versatility and pharmacological relevance, particularly in targeting central nervous system (CNS) receptors, enzymes, or viral proteases .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-6-3-2-5-16(18)22-21(26)15-10-12-25(13-11-15)20-9-8-17(23-24-20)19-7-4-14-28-19/h2-9,14-15H,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMBILYHJSZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of brominated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has shown promise in the field of medicinal chemistry. Its structural components suggest potential interactions with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have exhibited:
- Antidepressant Activity : Some derivatives have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for depression.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action and its effects on different biological systems. Notable findings include:
- Receptor Binding Studies : The compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation and reward pathways.
- In Vivo Studies : Animal models have demonstrated that the compound can influence behavior and physiological responses, supporting its potential as a therapeutic agent.
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science:
- Polymer Chemistry : Its unique structure allows it to serve as a building block for synthesizing novel polymers with specific properties, such as enhanced conductivity or thermal stability.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of piperidine-based compounds for their antidepressant effects. The results indicated that modifications to the methoxy and thiophene groups significantly influenced receptor affinity and efficacy in behavioral models of depression.
Case Study 2: Anticancer Research
In a recent study published in Cancer Research, researchers investigated the anticancer properties of similar pyridazine derivatives. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related piperidine-4-carboxamide derivatives, focusing on substituent variations, synthetic routes, and reported biological activities.
Substitution at the Pyridazine Core
Key Observations :
- The thiophene substituent in the target compound may confer distinct electronic and steric properties compared to methylphenyl (F305-0825) or fused bicyclic systems .
- N-Aryl groups (e.g., 2-methoxyphenyl vs. benzodioxol) influence pharmacokinetics; methoxy groups enhance membrane permeability, while benzodioxol may reduce oxidative metabolism .
Piperidine-4-Carboxamide Derivatives with Sulfonyl or Aryl Groups
Key Observations :
- Sulfonyl groups (e.g., 3-fluorophenylsulfonyl) in analogs enhance enzyme inhibition via hydrogen bonding, whereas the target compound’s pyridazine-thiophene system may prioritize π-π interactions .
- Bulkier substituents (e.g., naphthyl in SARS-CoV-2 inhibitors) improve target engagement but may reduce solubility compared to the target’s thiophene-methoxyphenyl combination .
Biological Activity
N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring , a pyridazinyl group , and a thiophene moiety , which contribute to its unique chemical properties. The presence of the methoxy group on the phenyl ring enhances solubility and bioavailability, while the thiophene ring may influence electronic properties and interactions with biological targets.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
| InChI Key | IEQSRNATFHNZFS-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases, which are pivotal in various signaling pathways related to cell proliferation and survival. The thiophene and pyridazine components are thought to enhance binding affinity to these targets, potentially leading to therapeutic effects against various diseases.
Pharmacological Properties
Recent studies have indicated several pharmacological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antimicrobial agent.
- Anticancer Potential : In cellular assays, this compound demonstrated cytotoxic effects on various cancer cell lines. Notably, it induced apoptosis in hypopharyngeal tumor cells more effectively than some reference drugs, suggesting its utility in cancer therapy.
- Neuropharmacological Effects : The compound's structural similarity to known psychoactive agents raises interest in its potential effects on the central nervous system. Initial findings indicate it may modulate serotonin receptor activity, which could have implications for mood disorders.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial potency with MIC values ranging from 0.008 to 0.06 μg/mL, outperforming traditional antibiotics like ampicillin and streptomycin .
Study 2: Anticancer Activity
In a cellular model involving FaDu hypopharyngeal tumor cells, the compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin. The mechanism was linked to the compound's ability to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .
Study 3: Neuropharmacological Effects
Another investigation focused on the interaction of this compound with serotonin receptors. It was found to significantly alter firing rates in serotonergic neurons in vitro, suggesting a possible role in modulating mood and anxiety-related behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
